molecular formula C16H17N5OS2 B2478830 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 886927-56-6

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2478830
CAS No.: 886927-56-6
M. Wt: 359.47
InChI Key: QQSJMLAERCTHEI-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of considerable interest in the field of medicinal chemistry due to its potential therapeutic properties. This compound features a distinctive structural framework, which includes a thiophene ring, a triazole ring, and an acetamide group, contributing to its unique chemical and pharmacological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step chemical reactions. One common approach starts with the formation of the triazole ring, often utilizing hydrazine derivatives and thiophene carboxaldehydes under acidic or basic conditions to promote cyclization. Subsequent steps include sulfanylation reactions and coupling with the acetamide derivative.

Industrial Production Methods: On an industrial scale, the production methods might involve optimized processes for higher yield and purity. The key steps would likely include careful control of reaction conditions, such as temperature, pH, and reaction time, along with the use of efficient purification techniques like recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can involve the thiophene ring or triazole moiety.

  • Reduction: : The nitro groups or triazole ring nitrogen atoms can be reduced under appropriate conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites in the structure.

Common Reagents and Conditions

  • Oxidizing agents such as KMnO₄ or H₂O₂.

  • Reducing agents like LiAlH₄ or NaBH₄.

  • Substitution reactions typically use halogenated reagents or anhydrides.

Major Products Formed: The major products would depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amines or simpler heterocycles.

Scientific Research Applications

Chemistry: In organic synthesis, the compound serves as a valuable intermediate or building block for more complex molecules.

Biology: The compound has shown promise in biological studies, particularly as an enzyme inhibitor or receptor modulator.

Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, although comprehensive clinical data may still be pending.

Industry: Its role in material science, particularly in the development of novel polymers or advanced materials, is also notable.

Comparison with Similar Compounds

Comparison: Compared to other compounds with similar structural features, such as other triazole derivatives, it stands out due to the unique combination of a thiophene ring and an acetamide group.

List of Similar Compounds

  • 1,2,4-Triazole derivatives

  • Thiophene-based compounds

  • Other acetamide derivatives

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Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJMLAERCTHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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